Home > Products > Screening Compounds P23539 > 4-bromo-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide
4-bromo-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide - 921083-27-4

4-bromo-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide

Catalog Number: EVT-3439822
CAS Number: 921083-27-4
Molecular Formula: C15H14BrN5O2S
Molecular Weight: 408.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV11974)

Compound Description: 2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV11974) is a nonpeptide angiotensin II type 1 receptor antagonist. It was investigated for its ability to attenuate the tubuloglomerular feedback response during nitric oxide synthase blockade in rats. []

Relevance: CV11974 shares the 1H-tetrazol-5-yl structural motif with 4-bromo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide. Both compounds feature a tetrazole ring directly linked to a biphenyl or phenyl ring system, respectively. This commonality suggests potential similarities in their binding affinities towards certain targets, particularly those involving interactions with the tetrazole moiety. []

Reference:

RG 12525

Compound Description: RG 12525, chemically named as 2-[[4-[[2-(1H-tetrazol-5-ylmethyl)phenyl]methoxy]phenoxy]methyl]quinoline, is a new chemical entity under investigation for the treatment of type II diabetes. [] In clinical studies, the major metabolite of RG 12525 was found to be its tetrazole N2-glucuronide conjugate. []

Relevance: RG 12525, like 4-bromo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, contains a 1H-tetrazol-5-ylmethyl group. [] This structural similarity suggests that 4-bromo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide might also undergo N-glucuronidation. Understanding the metabolic pathways of the target compound is crucial for predicting its pharmacokinetic profile and potential drug interactions. []

Reference:

7β-[2-Acylamino-2-(4-hydroxyphenyl)acetamido]-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]ceph-3-em-4-carboxylic acids

Compound Description: This series of cephalosporins includes various derivatives with different N-acyl moieties (A-CO-) at the 7β position. The influence of the chirality of the 7-acyl side chain and the N-acyl groups on their in vitro activity was investigated. []

Relevance: These cephalosporins are structurally related to 4-bromo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide through their shared 1-methyl-1H-tetrazol-5-yl group. [] While the target compound has a 1-(p-tolyl)-1H-tetrazol-5-yl moiety, the presence of a substituted tetrazole ring in both cases indicates potential overlap in their pharmacological activity, particularly against bacterial infections. []

Reference:

3-(4-Bromophenyl)-1-butyl-5-[1-(2-chloro-6-methylphenyl)-1H-tetrazol-5-yl]imidazolidine-2,4-dione

Compound Description: The crystal structure of 3-(4-Bromophenyl)-1-butyl-5-[1-(2-chloro-6-methylphenyl)-1H-tetrazol-5-yl]imidazolidine-2,4-dione was analyzed and revealed specific dihedral angles between the various ring systems within the molecule. []

Relevance: This compound shares the core 1H-tetrazol-5-yl structure with 4-bromo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide. [] The presence of a bromo substituent on the phenyl ring in both compounds further strengthens their structural relatedness. Although the overall molecular frameworks are different, the shared structural features suggest potential similarities in their physicochemical properties and possibly in their interactions with biological targets. []

Reference:

p-Methyl-N-(2-phenyl-1H-indol-7-yl)benzenesulfonamide and p-Methoxy-N-(2-phenyl-1H-indol-7-yl)benzenesulfonamide

Compound Description: These two compounds are N-(2-phenyl-1H-indol-7-yl)benzenesulfonamide derivatives with different substituents (methyl and methoxy) at the para position of the benzenesulfonamide moiety. Their crystal structures were determined to gain insight into their hydrogen bonding patterns and structural features. []

Relevance: Both p-Methyl-N-(2-phenyl-1H-indol-7-yl)benzenesulfonamide and p-Methoxy-N-(2-phenyl-1H-indol-7-yl)benzenesulfonamide belong to the benzenesulfonamide class, just like 4-bromo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide. [] They all share a common benzenesulfonamide core structure with variations in the substituents attached to the nitrogen atom. While the target compound has a complex tetrazole-containing substituent, these related compounds have a simpler indole-based substituent. Studying these simpler analogues could provide insights into the structure-activity relationships within the benzenesulfonamide class, potentially aiding in the understanding of the target compound's properties. []

Reference:

4-(3-Phenyltriaz-1-en-1-yl)-N-(4-methyl-2-pyrimidinyl)benzenesulfonamides (1–9)

Compound Description: These are a series of newly synthesized sulfonamides containing a triazene moiety. They were evaluated for their inhibitory activities against acetylcholinesterase (AChE) and human carbonic anhydrases (hCA) I and II. []

Relevance: These compounds belong to the sulfonamide class, similar to 4-bromo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide. [] They share a common sulfonamide core structure with variations in the substituents attached to the nitrogen atom. Despite the structural differences in the substituents, their common sulfonamide core suggests potential similarities in their pharmacological profiles, particularly their ability to inhibit enzymes like AChE and hCA. [] Comparing the activities of these related compounds with 4-bromo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide can help understand the influence of the specific substituents on biological activity. []

Reference:

N-(2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)-4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide (14)

Compound Description: This compound is a celecoxib–NBD conjugate designed as a fluorescent biomarker for imaging cyclooxygenase‐2 (COX‐2) overexpression in cancer. It exhibits COX‐2 inhibitory potency and selectivity. []

Relevance: This compound shares the 4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide core structure with 4-bromo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide. [] The presence of the same core structure suggests potential similarities in their biological activities, particularly in their interactions with COX-2. The differences in the substituents, a bromo-tetrazole group in the target compound versus a fluorophore-linked aminoethyl group in the related compound, highlight how structural modifications can alter the function and application of these molecules. []

Properties

CAS Number

921083-27-4

Product Name

4-bromo-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide

IUPAC Name

4-bromo-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzenesulfonamide

Molecular Formula

C15H14BrN5O2S

Molecular Weight

408.3 g/mol

InChI

InChI=1S/C15H14BrN5O2S/c1-11-2-6-13(7-3-11)21-15(18-19-20-21)10-17-24(22,23)14-8-4-12(16)5-9-14/h2-9,17H,10H2,1H3

InChI Key

XONHJNNNDJSRSD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.